molecular formula C12H10O4 B1445555 Methyl 3-(benzofuran-5-yl)-3-oxopropanoate CAS No. 1404448-87-8

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate

Cat. No. B1445555
M. Wt: 218.2 g/mol
InChI Key: IUFUNQCWHNVYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(benzofuran-5-yl)-3-oxopropanoate” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol . This new compound can be used as a potential inhibitor of PDE4B .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Future Directions

Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is likely to focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

methyl 3-(1-benzofuran-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-12(14)7-10(13)8-2-3-11-9(6-8)4-5-16-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFUNQCWHNVYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.